molecular formula C31H41N5O9S B12064933 MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC

Cat. No.: B12064933
M. Wt: 659.8 g/mol
InChI Key: APQSZEFHNKLYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is a fluorogenic peptide substrate designed for protease activity assays. Its structure comprises:

  • Methoxysuccinyl (MeOSuc) group: A modified succinyl moiety that enhances solubility and serves as an N-terminal blocking group to prevent undesired cleavage.
  • DL-Proline and DL-Methionine: These residues contribute to the peptide’s conformational flexibility and hydrophobicity, influencing its interaction with protease active sites.
  • 7-Amino-4-methylcoumarin (AMC): A fluorogenic reporter group released upon cleavage, enabling real-time quantification of enzymatic activity via fluorescence emission at 460 nm.

This compound is primarily used in biochemical research to study proteases capable of recognizing substrates with mixed D/L configurations. Its design balances structural complexity with functional utility, making it valuable for probing enzyme specificity and inhibitor screening .

Properties

IUPAC Name

methyl 4-[[1-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQSZEFHNKLYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:

    Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid resin support. Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

    Deprotection Steps: After each coupling, the temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage from Resin: The completed peptide is cleaved from the resin and fully deprotected using a TFA-based cleavage cocktail.

    Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits fluorescence.

Common Reagents and Conditions

    Enzymes: Human leukocyte elastase and porcine pancreatic elastase are commonly used to catalyze the hydrolysis.

    Buffers: Reactions are typically carried out in phosphate-buffered saline (PBS) at physiological pH (around 7.4).

Major Products

The major product of the enzymatic hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Scientific Research Applications

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is widely used in scientific research for:

    Enzyme Activity Assays: It serves as a substrate to measure the activity of elastases and chymotrypsin-like serine peptidases.

    Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors of elastases, which are therapeutic targets for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

    Biochemical Studies: Researchers use this compound to study the specificity and kinetics of enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves its cleavage by elastases and chymotrypsin-like serine peptidases. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon excitation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC and structurally or functionally related compounds:

Compound Name Sequence/Modifications Target Enzyme Class Key Features
This compound Mixed D/L-Ala, Pro, Met; MeOSuc-AMC Broad-spectrum proteases Stereochemical diversity enhances resistance to nonspecific cleavage .
Suc-Ala-Ala-Pro-Met-AMC All L-amino acids; Succinyl-AMC Elastase, Metallo-proteases Higher catalytic efficiency (e.g., kcat = 0.5 s⁻¹) but lower stability.
Boc-Val-Pro-Arg-AMC L-Arg at cleavage site; Boc-AMC Serine proteases (Thrombin) High specificity (Km = 20 µM) but limited to L-configured substrates.
H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-NH2 Mixed D/L residues; Free C-terminal Signaling pathway enzymes Complex structure enables diverse receptor interactions .

Key Findings from Comparative Studies

Stereochemical Impact on Enzyme Specificity The inclusion of D-amino acids in this compound reduces its susceptibility to cleavage by proteases that exclusively recognize L-residues, such as trypsin or chymotrypsin. This property makes it a selective substrate for enzymes with broader stereochemical tolerance, such as certain bacterial proteases . In contrast, all-L analogs like Suc-Ala-Ala-Pro-Met-AMC exhibit higher catalytic efficiency (kcat up to 0.5 s⁻¹) but are prone to rapid degradation in complex biological matrices.

Fluorogenic Reporter Performance

  • AMC-based substrates, including this compound, show consistent fluorescence quantum yields (~0.8) upon release. However, the MeOSuc group slightly reduces background fluorescence compared to Boc- or Suc-blocked analogs.

Biological Stability and Applications

  • The mixed D/L configuration enhances metabolic stability in vivo, making this compound suitable for prolonged enzyme activity monitoring in cellular assays.
  • Simpler peptides like H-Lys-Pro-Gly-NH2 lack fluorogenic reporters and stereochemical complexity, limiting their utility to basic binding studies .

Research Implications

  • Drug Discovery: The compound’s resistance to nonspecific cleavage aids in identifying proteases with unique stereochemical preferences, a critical factor in designing targeted inhibitors.
  • Enzyme Mechanism Studies : Its structural features provide insights into how mixed D/L configurations affect substrate-enzyme interactions, particularly in pathogens with atypical proteolytic systems.

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